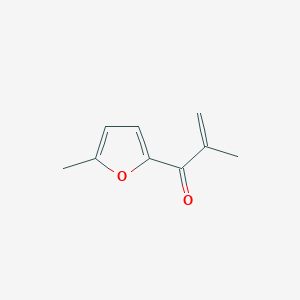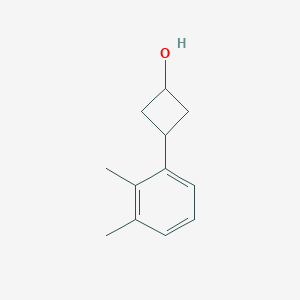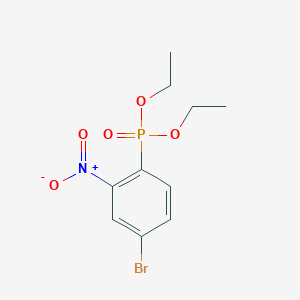
Diethyl (4-Bromo-2-nitrophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13BrNO5P. It is a derivative of phosphonic acid and contains both bromine and nitro functional groups on a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-Bromo-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-bromo-2-nitrobenzyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the benzyl bromide .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of a suitable base, such as sodium hydride or potassium carbonate, can enhance the reaction efficiency. Additionally, the reaction can be carried out under an inert atmosphere to prevent oxidation and other side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-Bromo-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The phosphonate group can be oxidized to a phosphate group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Phosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-Bromo-2-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Diethyl (4-Bromo-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (4-Bromobutyl)phosphonate: Similar in structure but with a butyl group instead of a phenyl group.
Diethyl (4-nitrophenyl)phosphonate: Lacks the bromine atom but contains the nitro group on the phenyl ring.
Uniqueness
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds .
Eigenschaften
Molekularformel |
C10H13BrNO5P |
|---|---|
Molekulargewicht |
338.09 g/mol |
IUPAC-Name |
4-bromo-1-diethoxyphosphoryl-2-nitrobenzene |
InChI |
InChI=1S/C10H13BrNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
OCWRASLBBREGIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
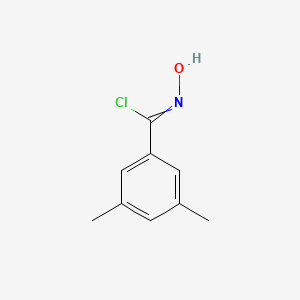

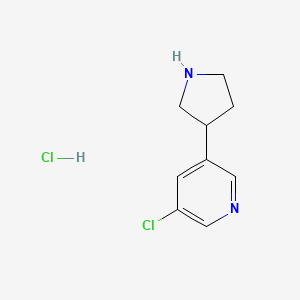
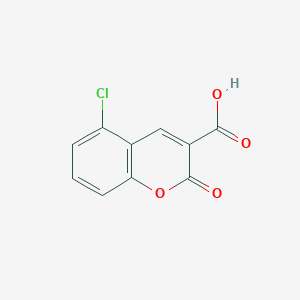
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)

